molecular formula C21H19N3O5S B6546696 N-(2H-1,3-benzodioxol-5-yl)-2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide CAS No. 946326-35-8

N-(2H-1,3-benzodioxol-5-yl)-2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide

Cat. No.: B6546696
CAS No.: 946326-35-8
M. Wt: 425.5 g/mol
InChI Key: RDNIYOMVGYFHBQ-UHFFFAOYSA-N
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Description

This compound is a heterocyclic acetamide derivative featuring a benzodioxole moiety linked via a sulfanyl-acetamide bridge to a cyclopenta[d]pyrimidinone scaffold substituted with a furan-2-ylmethyl group. Its structural complexity arises from the fusion of aromatic (benzodioxole, furan) and non-aromatic (cyclopentane) rings, coupled with a sulfanyl-acetamide spacer.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O5S/c25-19(22-13-6-7-17-18(9-13)29-12-28-17)11-30-20-15-4-1-5-16(15)24(21(26)23-20)10-14-3-2-8-27-14/h2-3,6-9H,1,4-5,10-12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDNIYOMVGYFHBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NC3=CC4=C(C=C3)OCO4)CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized against analogs with shared motifs (e.g., benzodioxole, pyrimidinone, or sulfanyl-acetamide groups). Below is a comparative analysis based on structural features, synthetic pathways, and inferred bioactivity:

Structural Analog: N-(1,3-benzodioxol-5-yl)-2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide

  • Key Differences: Core Scaffold: The analog replaces the cyclopenta[d]pyrimidinone with a pyrimido[5,4-b]indole system, introducing an indole ring fused to pyrimidine. Substituents: A 4-methoxyphenyl group replaces the furan-2-ylmethyl substituent.
  • Implications: The indole-pyrimidine fusion may enhance π-π stacking interactions in target binding, while the 4-methoxyphenyl group could improve lipophilicity compared to the furan derivative .

Functional Group Analog: 4-[3-chloro-2-(5-nitro-furan-2-yl)-4-oxo-azetidin-1-yl]-N-pyrimidin-2-yl-benzenesulfonamide

  • Key Differences: Core Structure: An azetidinone (β-lactam) ring replaces the cyclopenta[d]pyrimidinone. Substituents: A nitro-furan group and chlorinated azetidinone are present.
  • Implications :
    • The β-lactam core is associated with antimicrobial activity, whereas the nitro-furan group may confer redox-mediated cytotoxicity. This contrasts with the acetamide-linked furan in the target compound, which likely modulates target selectivity .

Pharmacological Context: Pyrimidine-Based Acetamides in Drug Development

  • Example : The IUPAC-defined compound in combines a pyrido[4,3-d]pyrimidine core with acetamide and cyclopropyl groups.
  • Comparison :
    • The target compound lacks the fused pyrido-pyrimidine system but shares the acetamide functionality. This suggests divergent target profiles; pyrido-pyrimidines are often kinase inhibitors, while benzodioxole derivatives may target neurotransmitter systems or microbial enzymes .

Data Table: Structural and Functional Comparison

Compound Molecular Formula Key Features Inferred Bioactivity
N-(2H-1,3-benzodioxol-5-yl)-2-({1-[(furan-2-yl)methyl]-2-oxo-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide C₂₁H₁₈N₃O₅S Benzodioxole, cyclopenta[d]pyrimidinone, furan-2-ylmethyl, sulfanyl-acetamide Kinase inhibition, antimicrobial potential
N-(1,3-benzodioxol-5-yl)-2-[[3-(4-methoxyphenyl)-4-oxo-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide C₂₆H₂₀N₄O₅S Pyrimido[5,4-b]indole, 4-methoxyphenyl, sulfanyl-acetamide DNA intercalation, topoisomerase inhibition
4-[3-chloro-2-(5-nitro-furan-2-yl)-4-oxo-azetidin-1-yl]-N-pyrimidin-2-yl-benzenesulfonamide C₁₇H₁₃ClN₄O₆S Azetidinone, nitro-furan, benzenesulfonamide Antimicrobial, β-lactamase resistance
(R/S)-N-[(...)-5-[2-(2,6-Dimethylphenoxy)acetamido]-...-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide C₃₉H₄₆N₄O₅ Tetrahydropyrimidinone, phenoxyacetamide Protease inhibition (e.g., HIV-1)

Research Findings and Implications

  • Structural Similarity and Bioactivity: Compounds with sulfanyl-acetamide linkers (e.g., target compound and analog) often exhibit enhanced solubility compared to ester or ether-linked analogs, critical for oral bioavailability .
  • Synthetic Challenges: The cyclopenta[d]pyrimidinone core requires multi-step synthesis involving cyclization of pyrimidine precursors, as seen in related β-lactam syntheses (). Steric hindrance from the fused cyclopentane may complicate regioselective functionalization .

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